1-[(4-Bromo-2-chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine
1-[(4-Bromo-2-chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine
Brand Name:
Vulcanchem
CAS No.:
573944-35-1
VCID:
VC0481512
InChI:
InChI=1S/C19H20BrClN2O3/c1-25-16-5-3-15(4-6-16)22-8-10-23(11-9-22)19(24)13-26-18-7-2-14(20)12-17(18)21/h2-7,12H,8-11,13H2,1H3
SMILES:
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Br)Cl
Molecular Formula:
C19H20BrClN2O3
Molecular Weight:
439.7g/mol
1-[(4-Bromo-2-chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine
CAS No.: 573944-35-1
Main Products
VCID: VC0481512
Molecular Formula: C19H20BrClN2O3
Molecular Weight: 439.7g/mol
CAS No. | 573944-35-1 |
---|---|
Product Name | 1-[(4-Bromo-2-chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine |
Molecular Formula | C19H20BrClN2O3 |
Molecular Weight | 439.7g/mol |
IUPAC Name | 2-(4-bromo-2-chlorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
Standard InChI | InChI=1S/C19H20BrClN2O3/c1-25-16-5-3-15(4-6-16)22-8-10-23(11-9-22)19(24)13-26-18-7-2-14(20)12-17(18)21/h2-7,12H,8-11,13H2,1H3 |
Standard InChIKey | SSDODGWVOJJWGC-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Br)Cl |
Canonical SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Br)Cl |
PubChem Compound | 989279 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume